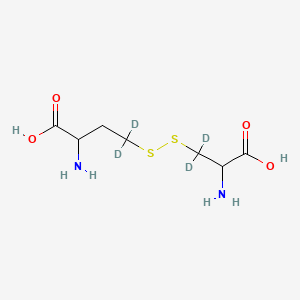
Homocysteine-cysteine disulfide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homocysteine-cysteine disulfide-d4 is a compound that consists of homocysteine and cysteine linked by a disulfide bond. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. Homocysteine and its derivatives are sulfur-containing amino acids that play significant roles in various biological processes, including the methionine cycle and the transsulfuration pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of homocysteine-cysteine disulfide-d4 typically involves the formation of a disulfide bond between homocysteine and cysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Homocysteine-cysteine disulfide-d4 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free homocysteine and cysteine.
Substitution: Various thiol-substituted derivatives.
Applications De Recherche Scientifique
Homocysteine-cysteine disulfide-d4 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of thiol-containing compounds.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its involvement in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Homocysteine-cysteine disulfide-d4 exerts its effects through its involvement in redox reactions and cellular signaling pathways. The disulfide bond can be reduced to release free thiol groups, which participate in various biochemical processes. The compound can modulate the redox status of cells and influence the activity of redox-sensitive enzymes and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Homocystine: The symmetrical disulfide of homocysteine.
Cystine: The disulfide of cysteine.
Homocysteine-cysteinylglycine disulfide: A mixed disulfide involving homocysteine, cysteine, and glycine.
Uniqueness
Homocysteine-cysteine disulfide-d4 is unique due to its isotopic labeling with deuterium, which makes it useful in mass spectrometry studies. This labeling allows for precise quantification and tracking of the compound in biological systems .
Propriétés
Formule moléculaire |
C7H14N2O4S2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-amino-4-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i2D2,3D2 |
Clé InChI |
YPWSLBHSMIKTPR-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(CC(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N |
SMILES canonique |
C(CSSCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


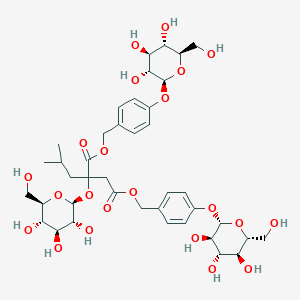
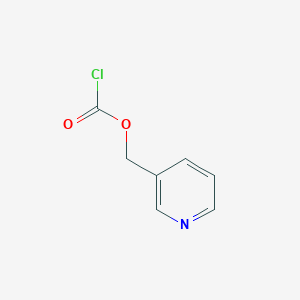

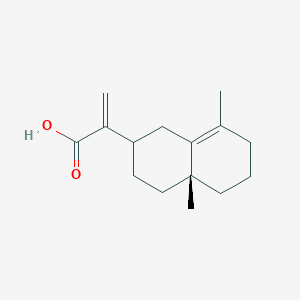
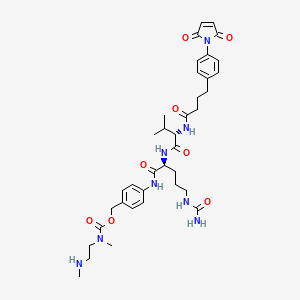
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
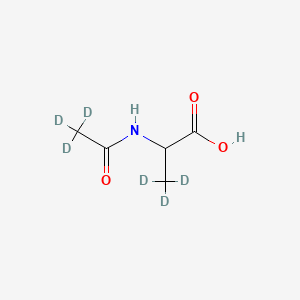
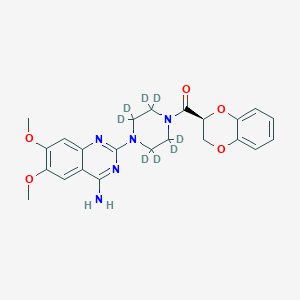
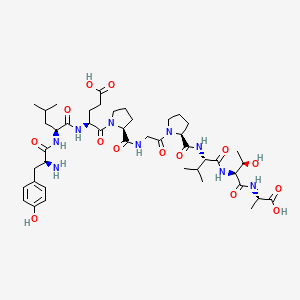
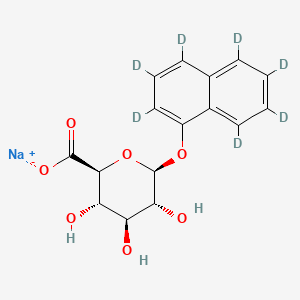
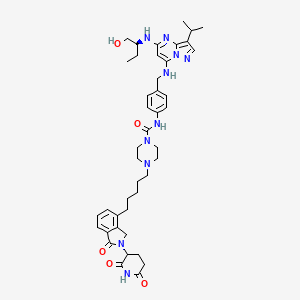
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
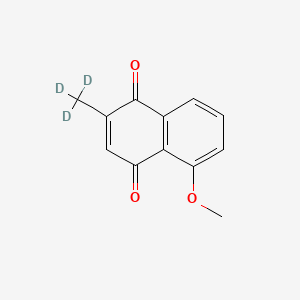
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
